

Application Notes: 4-Bromo-1-p-tolyl-1H-pyrazole as a Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Bromo-1-p-tolyl-1H-pyrazole

Cat. No.: B1294766

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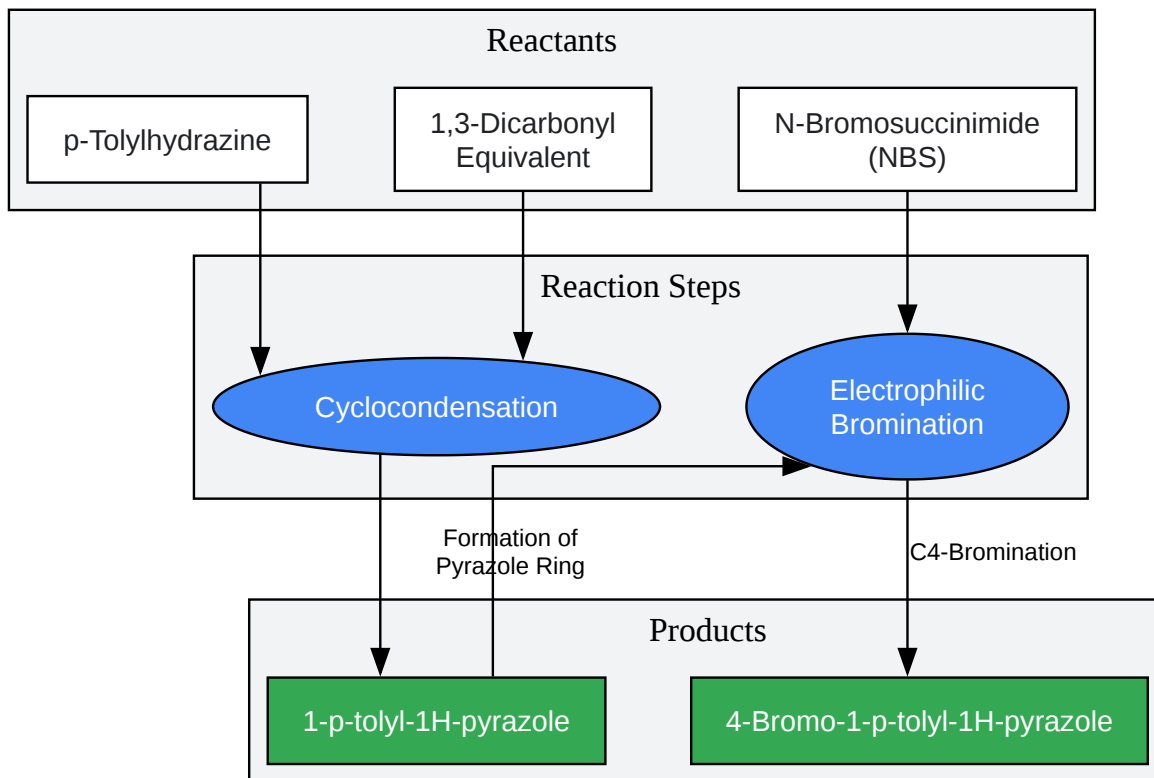
Introduction

4-Bromo-1-p-tolyl-1H-pyrazole (CAS No: 957034-98-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} The pyrazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous pharmacologically active compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][3][4][5][6]} The presence of a bromine atom at the electron-rich 4-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions.^{[1][7]} This reactivity allows for the strategic introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.^[1]

These application notes provide an overview of the synthesis of **4-Bromo-1-p-tolyl-1H-pyrazole** and detailed protocols for its use in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole

The most common route for synthesizing 1-arylpyrazoles involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent.^{[1][3]} For the title compound, p-tolylhydrazine is reacted to form the 1-p-tolyl-1H-pyrazole core, which is subsequently brominated at the C4 position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).^{[1][7]}



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Caption: General synthesis workflow for **4-Bromo-1-p-tolyl-1H-pyrazole**.

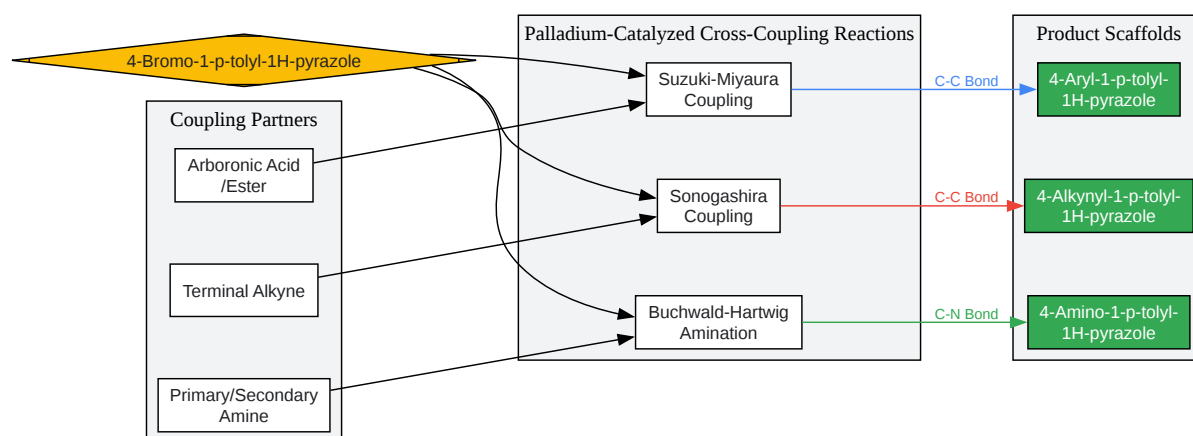
Experimental Protocol: Synthesis

- **Cyclocondensation:** To a solution of a 1,3-dicarbonyl equivalent (1.0 eq) in ethanol, add p-tolylhydrazine (1.05 eq). Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude 1-p-tolyl-1H-pyrazole can be purified by recrystallization or column chromatography.
- **Bromination:** Dissolve the 1-p-tolyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. After completion, quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The final product, **4-Bromo-1-p-tolyl-1H-pyrazole**, is purified by silica gel column chromatography.

Applications in Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is a key functional handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.



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Caption: Key cross-coupling applications of the title intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures. This is particularly valuable for creating derivatives for SAR studies.

Representative Reaction Conditions

Entry	Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃ (2.5)	Dioxane/H ₂ O	90	6	85-95
2	4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (3)	-	K ₂ CO ₃ (2.0)	Toluene/H ₂ O	100	12	80-92
3	Thiophene-2-boronic acid	XPhos Pd G2 (2)	-	K ₃ PO ₄ (2.0)	1,4-Dioxane	100	8	75-90

Yields are representative and based on studies of structurally similar 4-bromopyrazoles.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Detailed Experimental Protocol[\[8\]](#)[\[11\]](#)

- **Reaction Setup:** To a flame-dried Schlenk tube, add **4-Bromo-1-p-tolyl-1H-pyrazole** (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
- **Inert Atmosphere:** Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time, monitoring progress by TLC or LC-MS.

- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-p-tolyl-1H-pyrazole.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a common functional group in pharmacophores.[\[12\]](#)

Representative Reaction Conditions

Entry	Alkyne	Pd Catalyst (mol%)	Cu Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	Et ₃ N	Toluene	70	88-96
2	Trimethylsilylacetylene	Pd(OAc) ₂ (3)	CuI (6)	Et ₃ N	MeCN	110	85-94
3	Propargyl alcohol	PdCl ₂ (dppf) (2.5)	CuI (5)	Diisopropylamine	THF	60	82-91

Yields are representative and based on studies of analogous 4-bromopyrazoles.[\[13\]](#)[\[14\]](#)

Detailed Experimental Protocol[\[12\]](#)[\[15\]](#)

- **Reaction Setup:** In a Schlenk tube under an inert atmosphere, combine **4-Bromo-1-p-tolyl-1H-pyrazole** (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
- **Solvent and Reagents:** Add the solvent (e.g., anhydrous Toluene) and the amine base (e.g., triethylamine). Stir for 10 minutes.

- **Alkyne Addition:** Add the terminal alkyne (1.1 eq) dropwise via syringe.
- **Reaction:** Heat the mixture to the specified temperature (e.g., 70 °C) and stir until the starting material is consumed (monitor by TLC).
- **Workup:** Cool the reaction, filter through a pad of Celite to remove metal salts, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography to yield the 4-alkynyl-1-p-tolyl-1H-pyrazole product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, essential for synthesizing aryl amines, which are prevalent in biologically active molecules.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Representative Reaction Conditions

Entry	Amine	Pd-Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Yield (%)
1	Morpholine	Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu (1.5)	Toluene	100	85-95
2	Aniline	Pd(OAc) ₂ (2)	BINAP (3)	Cs ₂ CO ₃ (2.0)	Dioxane	110	70-85
3	Benzylamine	tBuBrettPhos-Pd-G3 (2)	-	LHMDS (1.5)	THF	80	80-92

Yields are representative and based on studies of N-substituted 4-bromopyrazoles.[\[17\]](#)[\[19\]](#)[\[20\]](#)

Detailed Experimental Protocol[\[16\]](#)[\[17\]](#)

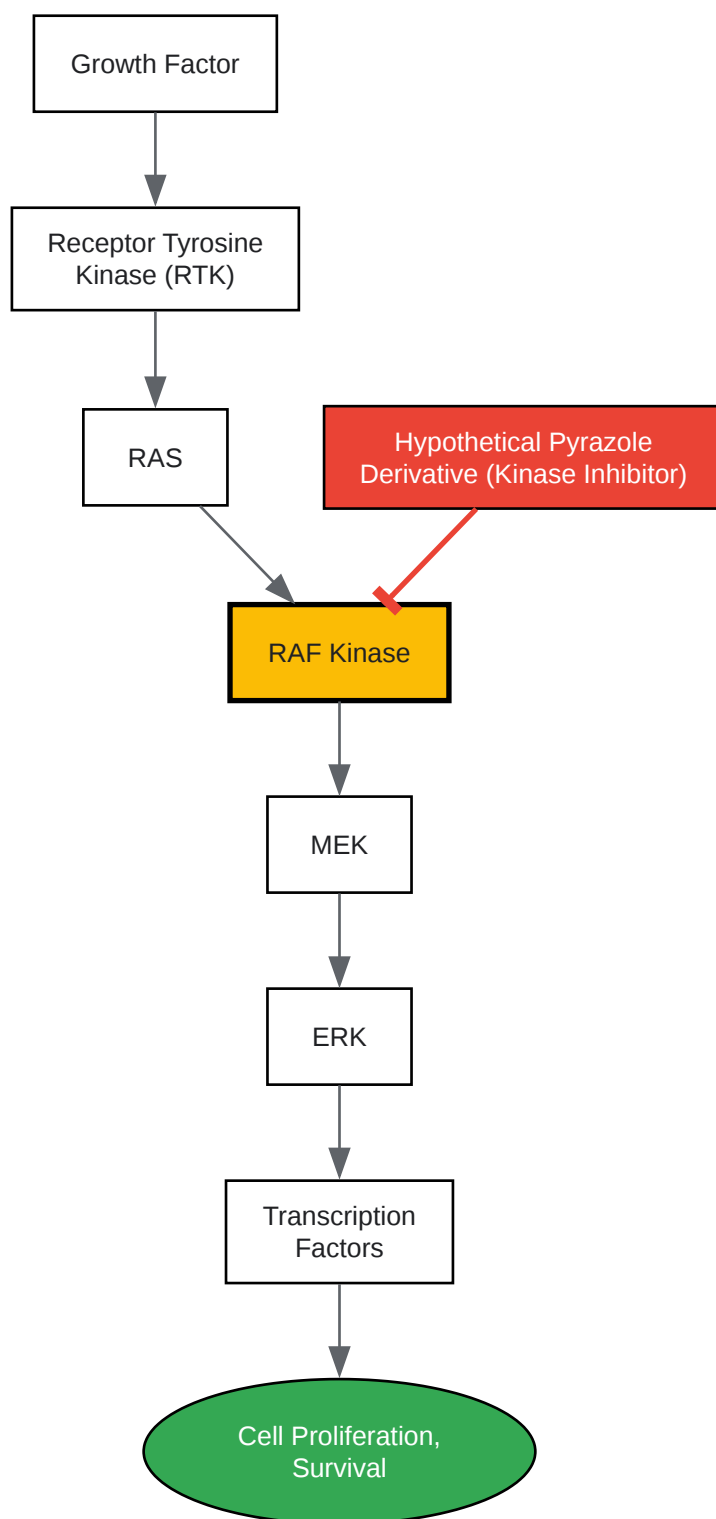
- **Reaction Setup:** In an oven-dried Schlenk tube, add **4-Bromo-1-p-tolyl-1H-pyrazole** (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos,

4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

- Inert Atmosphere: Evacuate and backfill the tube with argon three times.
- Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).
- Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Pharmacological Relevance and Drug Design

Derivatives of **4-Bromo-1-p-tolyl-1H-pyrazole** are scaffolds for compounds with a wide range of therapeutic applications. The pyrazole nucleus is a key component in many approved drugs, including anti-inflammatory agents like Celecoxib and anticancer kinase inhibitors.^{[3][5][6][21]} The ability to diversify the 4-position allows for fine-tuning of a compound's interaction with biological targets, such as the active site of an enzyme.



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Caption: A potential mechanism of action for a pyrazole-based drug.

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